molecular formula C10H15N3S B8109730 2-(3,6-Diazabicyclo[3.2.1]octan-3-ylmethyl)thiazole

2-(3,6-Diazabicyclo[3.2.1]octan-3-ylmethyl)thiazole

Cat. No.: B8109730
M. Wt: 209.31 g/mol
InChI Key: WSWQLXBOMMRODL-UHFFFAOYSA-N
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Description

2-(3,6-Diazabicyclo[3.2.1]octan-3-ylmethyl)thiazole is a chemical compound with the molecular formula C10H15N3S and a molecular weight of 209.31 g/mol . This compound features a unique bicyclic structure that includes a diazabicyclooctane ring fused with a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Diazabicyclo[3.2.1]octan-3-ylmethyl)thiazole typically involves the reaction of a diazabicyclooctane derivative with a thiazole precursor. One common method includes the use of substituted-amidine derivatives of diazabicyclooctane, which are reacted with thiazole compounds under controlled conditions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Diazabicyclo[3.2.1]octan-3-ylmethyl)thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: N-bromosuccinimide (NBS), dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and halogenated thiazole compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined bicyclic and thiazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

2-(3,6-diazabicyclo[3.2.1]octan-3-ylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c1-2-14-10(11-1)7-13-5-8-3-9(6-13)12-4-8/h1-2,8-9,12H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWQLXBOMMRODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN(C2)CC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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